molecular formula C4H13ClN2 B13430653 1-Methyl-2-propylhydrazine hydrochloride

1-Methyl-2-propylhydrazine hydrochloride

Cat. No.: B13430653
M. Wt: 124.61 g/mol
InChI Key: DLENSVGQJMYLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-propylhydrazine hydrochloride is a chemical compound with the molecular formula C4H12N2·HCl It is a derivative of hydrazine, characterized by the presence of a methyl group and a propyl group attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-propylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methyl-2-propylhydrazine with hydrochloric acid. The reaction typically takes place under controlled conditions to ensure the formation of the desired hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving purification steps such as recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-propylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitrogen oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but may involve catalysts and specific solvents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce simpler hydrazine derivatives.

Scientific Research Applications

1-Methyl-2-propylhydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various chemicals and materials, leveraging its unique reactivity.

Mechanism of Action

The mechanism of action of 1-methyl-2-propylhydrazine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

    1-Methylhydrazine: Similar in structure but lacks the propyl group.

    2-Propylhydrazine: Similar but lacks the methyl group.

    Hydrazine: The parent compound, without any substituents.

Uniqueness: 1-Methyl-2-propylhydrazine hydrochloride is unique due to the presence of both a methyl and a propyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C4H13ClN2

Molecular Weight

124.61 g/mol

IUPAC Name

1-methyl-2-propylhydrazine;hydrochloride

InChI

InChI=1S/C4H12N2.ClH/c1-3-4-6-5-2;/h5-6H,3-4H2,1-2H3;1H

InChI Key

DLENSVGQJMYLMJ-UHFFFAOYSA-N

Canonical SMILES

CCCNNC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.